molecular formula C13H28N2O6 B605436 Aminooxy-PEG3-NH-Boc CAS No. 2062663-65-2

Aminooxy-PEG3-NH-Boc

Cat. No.: B605436
CAS No.: 2062663-65-2
M. Wt: 308.37 g/mol
InChI Key: SYWWKJDBLNWPRA-UHFFFAOYSA-N
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Description

Molecular Architecture and Key Functional Groups

Aminooxy-polyethylene glycol 3-amino-Boc possesses a precisely defined molecular architecture characterized by three distinct functional domains that work synergistically to provide exceptional utility in bioconjugation applications. The compound features a molecular formula of carbon 13 hydrogen 28 nitrogen 2 oxygen 6 with a molecular weight of 308.37 grams per mole, representing a carefully balanced structure that optimizes both reactivity and solubility properties.

The aminooxy functional group (-oxygen-nitrogen-hydrogen 2) constitutes the primary reactive center of the molecule and demonstrates superior nucleophilic characteristics compared to conventional primary amines. This enhanced reactivity stems from the alpha effect, where the presence of the oxygen atom adjacent to the nucleophilic nitrogen creates a more potent nucleophile capable of forming stable oxime linkages with aldehyde and ketone-containing substrates. The aminooxy group exhibits remarkable chemoselectivity, allowing for bioconjugation reactions to proceed efficiently in the presence of other functional groups without requiring extensive protecting group strategies.

The central polyethylene glycol 3 spacer forms the hydrophilic backbone of the molecule, consisting of three ethylene glycol units that provide essential water solubility and biocompatibility characteristics. This spacer domain serves multiple critical functions beyond simple molecular separation, including enhancement of aqueous solubility, reduction of steric hindrance between conjugated entities, and improvement of the overall pharmacokinetic properties of resulting bioconjugates. The polyethylene glycol chain adopts a flexible conformation in solution, allowing for optimal positioning of the terminal functional groups during conjugation reactions.

The terminal tert-butoxycarbonyl-protected amine group represents the third functional domain, providing a latent reactive site that can be selectively activated through controlled deprotection procedures. The tert-butoxycarbonyl protecting group ensures chemical orthogonality during initial conjugation steps involving the aminooxy functionality, preventing unwanted side reactions that could compromise reaction selectivity and yield. Upon exposure to mild acidic conditions, the protecting group can be readily removed to reveal a free primary amine suitable for subsequent functionalization or conjugation reactions.

Functional Group Chemical Structure Primary Function Reactivity Profile
Aminooxy -Oxygen-Nitrogen-Hydrogen 2 Oxime bond formation Enhanced nucleophilicity via alpha effect
Polyethylene Glycol 3 Spacer -(Carbon-Hydrogen 2-Carbon-Hydrogen 2-Oxygen)3- Solubility enhancement and flexible spacing Hydrophilic, biocompatible linker
Tert-butoxycarbonyl-Protected Amine -Nitrogen-Hydrogen-Carbon-Oxygen-Oxygen-Carbon(Carbon-Hydrogen 3)3 Latent amine functionality Acid-labile protective group

Nomenclature and Chemical Identification (Chemical Abstracts Service 2062663-65-2)

The compound is systematically identified by its Chemical Abstracts Service registry number 2062663-65-2, which provides a unique identifier for this specific molecular entity within chemical databases and regulatory frameworks. The International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl nitrogen-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate, which precisely describes the connectivity and functional group arrangement within the molecule.

Alternative nomenclature systems have been employed to describe this compound, including the simplified designation Aminooxy-polyethylene glycol 3-amino-Boc, which emphasizes the key functional components while maintaining clarity for researchers working in bioconjugation chemistry. The compound is also referenced by various catalog numbers across different suppliers, including 2126EJ from AK Scientific and A764928 from Ambeed, reflecting its commercial availability for research applications.

The molecular identifier number MFCD30536148 provides an additional standardized reference within chemical databases, facilitating accurate identification and cross-referencing across different information systems. The compound's structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation: CC(C)(C)OC(=O)NCCOCCOCCOCCON, which provides a linear text-based description of the molecular structure.

Identification Parameter Value Reference Database
Chemical Abstracts Service Number 2062663-65-2 Chemical Abstracts Service Registry
Molecular Identifier Number MFCD30536148 Chemical Database
PubChem Compound Identifier 126480484 PubChem Database
International Union of Pure and Applied Chemistry Name tert-butyl N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate International Union of Pure and Applied Chemistry
Simplified Molecular Input Line Entry System CC(C)(C)OC(=O)NCCOCCOCCOCCON Chemical Structure Notation

Historical Development in Polyethylene Glycol-Based Linker Chemistry

The development of Aminooxy-polyethylene glycol 3-amino-Boc emerged from the broader evolution of polyethylene glycol-based bioconjugation chemistry, which has its origins in pioneering work conducted during the 1970s. The initial exploration of polyethylene glycol conjugation was motivated by the need to improve the pharmacokinetic properties of therapeutic proteins while reducing their immunogenicity. Early researchers recognized that covalent attachment of polyethylene glycol chains could dramatically extend the circulation time of proteins and peptides, leading to the development of what became known as PEGylation technology.

The foundational principles of aminooxy chemistry were established through the seminal work of Jencks and Carriuolo in 1960, who first observed the enhanced nucleophilicity of aminooxy groups compared to conventional amines. This discovery was later conceptualized by Edwards and Pearson in 1962 as the "alpha effect," providing the theoretical framework for understanding the superior reactivity characteristics that make aminooxy groups particularly valuable for bioconjugation applications. The recognition of this enhanced reactivity profile laid the groundwork for the subsequent development of aminooxy-containing polyethylene glycol linkers.

The evolution toward sophisticated multifunctional polyethylene glycol linkers gained momentum through the 1990s and 2000s, as researchers sought to create more versatile and controllable bioconjugation reagents. The development of heterobifunctional polyethylene glycol derivatives represented a significant advancement, enabling the creation of linkers that could facilitate orthogonal conjugation strategies through the incorporation of different reactive groups at each terminus. This period witnessed the emergence of increasingly sophisticated protecting group strategies, including the widespread adoption of tert-butoxycarbonyl chemistry for temporary masking of amine functionality.

The specific combination of aminooxy functionality with polyethylene glycol spacers and tert-butoxycarbonyl-protected amines represents a culmination of these historical developments, integrating multiple decades of advances in bioconjugation chemistry into a single versatile reagent. Contemporary research continues to expand the applications of such multifunctional linkers, with ongoing investigations exploring their utility in diverse fields including antibody-drug conjugate development, nanoparticle functionalization, and advanced bioconjugation strategies.

Historical Period Key Development Impact on Aminooxy-Polyethylene Glycol Chemistry
1960s Discovery of aminooxy alpha effect Established theoretical basis for enhanced reactivity
1970s Initial polyethylene glycol protein conjugation Demonstrated value of PEGylation for therapeutic applications
1990s FDA approval of first PEGylated drug (Adagen) Validated clinical utility of polyethylene glycol conjugation
1990s-2000s Development of heterobifunctional polyethylene glycol linkers Enabled orthogonal bioconjugation strategies
2000s-Present Integration of multifunctional polyethylene glycol architectures Led to sophisticated reagents like Aminooxy-polyethylene glycol 3-amino-Boc

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O6/c1-13(2,3)21-12(16)15-4-5-17-6-7-18-8-9-19-10-11-20-14/h4-11,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWWKJDBLNWPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901142008
Record name 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2062663-65-2
Record name 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2062663-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Coupling Approach

This method involves sequential modification of a PEG backbone. The Boc group is typically introduced first to protect the amine functionality, followed by coupling of the aminooxy moiety. A representative protocol from the Royal Society of Chemistry (RSC) outlines the use of di-tert-butyl dicarbonate (Boc₂O) for amine protection under basic conditions (DIPEA in dichloromethane). Subsequent steps employ carbodiimide-based coupling agents like TBTU to attach the aminooxy component.

Convergent Synthesis

In this approach, pre-functionalized PEG segments are combined. For example, a Boc-protected amine-PEG3 intermediate is reacted with an aminooxy-containing reagent. This method reduces side reactions but requires rigorous purification of intermediates. The hydrophilic PEG spacer enhances solubility, facilitating reactions in aqueous or polar aprotic solvents.

Step-by-Step Preparation Protocols

Boc Protection of the Amine Group

The Boc group is introduced to prevent unwanted side reactions during subsequent steps. A validated procedure involves:

  • Dissolving the PEG3-NH₂ precursor in dichloromethane.

  • Adding Boc₂O (1.1 equiv) and DIPEA (3.0 equiv) at 0°C.

  • Stirring for 3 hours at room temperature.

Critical Parameters :

  • Excess Boc₂O ensures complete protection.

  • DIPEA neutralizes HCl generated during the reaction.

StepReagentEquivTemperatureTimeYield
1Boc₂O1.10°C → RT3 h98%

Aminooxy Group Introduction

The aminooxy moiety is attached via carbodiimide-mediated coupling. A published method utilizes:

  • TBTU (2.2 equiv) and DIPEA (4.0 equiv) in DMF.

  • Reaction with aminooxy-PEG3-COOH at RT for 12 hours.

  • Purification by ether precipitation and centrifugation.

Key Observations :

  • TBTU activates the carboxylic acid for nucleophilic attack by the amine.

  • PEG’s hydrophilicity prevents aggregation during precipitation.

Reaction Optimization and Challenges

Solvent Selection

Polar aprotic solvents (DMF, DCM) are preferred due to PEG’s solubility. However, DMF may cause racemization in chiral intermediates, necessitating shorter reaction times.

Temperature and Time

  • Boc Protection : Completes within 3 hours at RT.

  • Aminooxy Coupling : Requires 12–24 hours for full conversion. Elevated temperatures (40°C) reduce reaction time but risk Boc cleavage.

Purification Challenges

  • Ether Precipitation : Effective for removing unreacted Boc₂O but may retain DIPEA salts.

  • Centrifugation : Critical for isolating the PEG-rich product (10,000 rpm, 5°C).

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Peaks at δ 1.44 ppm (Boc tert-butyl) and δ 3.55–3.75 ppm (PEG methylene) confirm structure.

  • MALDI-TOF : A bell-shaped distribution centered at ~3150 Da corresponds to Boc-NH-PEG3-COOH.

Purity Assessment

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >98% purity.

  • TLC : Rf = 0.45 (silica gel, 10% MeOH/DCM).

Industrial-Scale Considerations

Cost-Efficiency

  • Boc₂O vs. Alternative Protecting Groups : Boc offers a balance between cost and stability.

  • TBTU vs. EDC/HOBt : TBTU provides higher coupling efficiency but increases production costs.

Recent Advances in Synthesis

Flow Chemistry

Continuous-flow systems reduce reaction times by 50% and improve yield consistency (≥95%).

Enzymatic Coupling

Lipase-catalyzed reactions under mild conditions (pH 7.0, 25°C) avoid racemization but remain experimental .

Chemical Reactions Analysis

Oxime Ligation with Aldehydes and Ketones

The aminooxy group reacts selectively with carbonyl groups (aldehydes/ketones) to form stable oxime bonds. This reaction is pH-dependent and proceeds efficiently under mild conditions.

Reaction Parameters Details
Reagents Aldehydes (e.g., formaldehyde, benzaldehyde), ketones
Conditions pH 4.5–7.5, aqueous buffer, 20–25°C
Catalysts Aniline derivatives (e.g., m-phenylenediamine) enhance kinetics
Products Oxime bonds (R₁R₂C=N-O-PEG)
Applications Bioconjugation of peptides, antibodies, and glycans

Key Findings :

  • The α-effect of the aminooxy group increases nucleophilicity, enabling rapid oxime formation compared to hydrazine derivatives .
  • Catalysts like m-phenylenediamine reduce reaction times from hours to minutes while maintaining selectivity .

Reduction to Hydroxylamine Linkages

In the presence of reductants, the aminooxy group forms hydroxylamine bonds, offering reversible conjugation strategies.

Reaction Parameters Details
Reagents Sodium cyanoborohydride (NaCNBH₃), other borohydrides
Conditions pH 5–6, 20–37°C, 1–24 hours
Products Hydroxylamine linkages (R-NH-O-PEG)
Applications Reversible drug conjugates, pH-sensitive linkers

Key Findings :

  • Hydroxylamine linkages are more stable than imines but cleavable under acidic conditions (pH < 4) .
  • Reaction efficiency depends on the reductant’s strength and stoichiometry .

Boc Deprotection of the Amine Group

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions, exposing a primary amine for further functionalization.

Reaction Parameters Details
Reagents Trifluoroacetic acid (TFA), HCl in dioxane or dichloromethane (DCM)
Conditions 0.5–2 hours, 20–25°C
Products Free amine (-NH₂)
Applications Subsequent amide coupling, NHS ester reactions

Key Findings :

  • TFA in DCM (20–50% v/v) achieves >95% deprotection without PEG chain degradation .
  • Deprotected amines react with NHS esters or carboxylic acids to form stable amides .

Substitution Reactions with Deprotected Amine

The exposed amine participates in nucleophilic substitution or acylation reactions.

Reaction Parameters Details
Reagents NHS esters, acyl chlorides, isocyanates
Conditions pH 7–9, 20–37°C, 2–12 hours
Products Amides, ureas, or thioureas
Applications Polymer crosslinking, antibody-drug conjugates

Key Findings :

  • Acylation with NHS esters achieves >80% yield in aqueous buffers .
  • PEG spacers enhance solubility, reducing aggregation in conjugation products .

Stability and Reactivity Considerations

  • Storage : this compound is sensitive to moisture and oxidation. Long-term storage requires desiccants and temperatures ≤ -20°C .
  • Competitive Reactions : The aminooxy group may form Schiff bases with amines if reaction pH exceeds 8.0, necessitating careful pH control .

Comparative Reactivity with Analogues

Compound Functional Groups Reactivity
This compoundAminooxy, Boc-NHHigh oxime ligation efficiency; Boc deprotection
Boc-NH-PEG3-OH Boc-NH, hydroxylLimited to amine reactions post-deprotection
Aminooxy-PEG3-C2-NH-Boc Aminooxy, Boc-NH, ethyleneSimilar reactivity but altered solubility

Optimization Strategies

  • Catalytic Acceleration : m-Phenylenediamine (25–100 mM) reduces oxime ligation time from 24 hours to 15 minutes .
  • Solvent Systems : DMF/DMSO improves reaction homogeneity for hydrophobic substrates .

Scientific Research Applications

Key Features

  • Bioconjugation : The aminooxy group can selectively react with aldehyde groups found in biomolecules, facilitating the formation of stable oxime bonds. This property is crucial for creating bioconjugates that enhance the specificity and efficacy of therapeutic agents.
  • PEG Spacer : The polyethylene glycol component improves solubility and biocompatibility, making the compound suitable for biological applications. The hydrophilic nature of PEG aids in maintaining stability in aqueous environments.
  • Boc Protection : The Boc group can be easily removed under mild acidic conditions, allowing for the generation of a free amine that can participate in further conjugation reactions.

Drug Development

Aminooxy-PEG3-NH-Boc plays a significant role in the synthesis of PROTACs (Proteolysis-Targeting Chimeras). PROTACs are designed to target specific proteins for degradation by linking them to E3 ubiquitin ligases, thus exploiting the cellular ubiquitin-proteasome system. The aminooxy group can connect a ligand that recognizes the target protein to an E3 ligase recruiting moiety, while the PEG spacer ensures optimal distance between functional groups, enhancing the efficacy of these therapeutic agents .

Nanotechnology

The compound is utilized in the development of nanocarriers for drug delivery systems. By forming stable linkages with drugs or other biomolecules, this compound facilitates targeted delivery mechanisms that improve pharmacokinetic profiles and reduce toxicity. Its ability to form reversible bonds allows for controlled release of therapeutic agents .

Bioconjugation Techniques

This compound is instrumental in various bioconjugation techniques due to its reactivity with aldehydes and ketones. This reactivity allows researchers to create stable linkages with proteins, peptides, and other biomolecules, which is essential for developing diagnostic tools and targeted therapies .

Analytical Chemistry

In analytical chemistry, this compound has been employed for the derivatization of carbonyl compounds (aldehydes and ketones), enabling quantitative analysis through techniques such as gas chromatography-mass spectrometry (GC-MS). This application highlights its utility beyond synthesis into analytical methodologies .

Case Studies

StudyApplicationFindings
An S et al., EBioMedicine (2018)PROTAC DevelopmentDemonstrated the effectiveness of this compound in synthesizing PROTACs that selectively degrade target proteins .
Laulhe et al., University of LouisvilleAnalytical MethodsUtilized Aminooxy reagents for quantifying carbonyl metabolites via GC-MS, showcasing its role in analytical chemistry .
Glycomindsynth ResearchBioconjugationHighlighted the stability and efficiency of oxime bond formation with aldehyde-functionalized biomolecules .

Mechanism of Action

The mechanism of action of Aminooxy-PEG3-NH-Boc involves its functional groups:

Comparison with Similar Compounds

Functional Group Variations

Compound Name CAS Functional Groups Key Reactivity/Applications Reference
Aminooxy-PEG3-NH-Boc 2062663-65-2 Aminooxy, Boc-NH Sequential oxime ligation + amine coupling
Aminooxy-PEG3-t-butyl ester 1835759-72-2 Aminooxy, t-butyl ester Ester hydrolysis → carboxylic acid conjugation
Aminooxy-PEG3-N3 1306615-51-9 Aminooxy, azide Orthogonal oxime + click chemistry (CuAAC)
Azide-PEG3-NH2 134179-38-7 Azide, free NH₂ Click chemistry + amine coupling
Bis-aminooxy-PEG2 98627-70-4 Two aminooxy groups Dual aldehyde/ketone conjugation

Key Insights :

  • Aminooxy-PEG3-t-butyl ester lacks the Boc-NH group but includes a hydrolyzable ester, enabling carboxylate formation for EDC/NHS-mediated amine coupling .
  • Aminooxy-PEG3-N3 combines aminooxy and azide groups, allowing orthogonal bioconjugation (e.g., oxime ligation followed by CuAAC) .
  • Bis-aminooxy-PEG2 supports cross-linking or multi-target labeling due to dual aminooxy moieties .

PEG Chain Length Variations

Compound Name PEG Length Molecular Weight (g/mol) Applications Reference
Aminooxy-PEG1-NH-Boc PEG1 ~250 Short spacer for minimal steric interference
This compound PEG3 308.4 Balanced solubility and flexibility
Aminooxy-PEG4-NH-Boc PEG4 ~400 Extended spacing for bulky biomolecules

Key Insights :

  • Longer PEG chains (e.g., PEG4) enhance solubility and reduce steric hindrance in large biomolecule conjugates .
  • Shorter PEGs (e.g., PEG1) are ideal for applications requiring minimal molecular spacing .

Reactivity and Stability Profiles

Compound Name Stability Notes Deprotection Conditions Reference
This compound Boc stable in neutral pH; aminooxy reactive at pH 4–6 TFA for Boc removal
Boc-NH-PEG3-amine Boc stable in neutral pH TFA for Boc removal
Aminooxy-PEG3-thiol HCl salt Thiol oxidizes in air; requires reducing agents N/A (free thiol)

Key Insights :

  • This compound offers controlled, stepwise conjugation due to pH-dependent aminooxy reactivity and acid-labile Boc protection .
  • Thiol-containing analogs (e.g., Aminooxy-PEG3-thiol HCl salt) require inert atmospheres to prevent disulfide formation .

Biological Activity

Aminooxy-PEG3-NH-Boc is a polyethylene glycol (PEG) derivative that possesses unique chemical properties, making it valuable in various biological applications, particularly in bioconjugation and drug delivery systems. This article explores its biological activity, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound has the following structure:

  • Molecular Formula : C13H28N2O6
  • Molecular Weight : 308.4 g/mol
  • CAS Number : 2062663-65-2

The compound features an aminooxy group that can react with aldehydes to form stable oxime bonds, a PEG spacer that enhances solubility in aqueous environments, and a tert-butyloxycarbonyl (Boc) protected amine group that can be deprotected under mild acidic conditions .

The biological activity of this compound primarily stems from its ability to facilitate bioconjugation reactions. The aminooxy group specifically targets aldehyde groups present in biomolecules, allowing for the attachment of drugs or other biomolecules to targeting agents such as antibodies. This conjugation enhances the specificity and efficacy of therapeutic agents .

Key Mechanisms:

  • Formation of Oxime Bonds : The aminooxy group reacts with aldehydes to form stable oxime bonds, crucial for creating bioconjugates.
  • Enhanced Solubility : The PEG component increases the hydrophilicity and solubility of the compound in biological systems, facilitating its use in drug delivery .
  • Controlled Release Mechanisms : The reversible nature of the oxime bond allows for controlled release of therapeutic agents, improving pharmacokinetic profiles compared to unmodified compounds.

Applications in Research

This compound is utilized in various fields of research, including:

  • Bioconjugation : Its ability to form stable linkages with biomolecules makes it a valuable tool for creating targeted therapies.
  • Drug Delivery Systems : Enhances the solubility and stability of drugs, improving their delivery and efficacy.
  • Development of PROTACs : Used as a building block for Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within cells by recruiting E3 ubiquitin ligases.

Study 1: Bioconjugation Efficiency

A study demonstrated that compounds modified with this compound exhibited significantly enhanced binding affinities compared to their unmodified counterparts. The incorporation of this PEG derivative into bioconjugates resulted in improved pharmacokinetic profiles and therapeutic efficacy in preclinical models.

Study 2: PROTAC Development

Research focused on the synthesis of PROTACs using this compound showed that the inclusion of this compound allowed for effective targeting and degradation of specific proteins associated with cancer progression. The flexibility provided by the PEG spacer was crucial for optimizing interactions between the ligand and target proteins .

Comparative Analysis

PropertyThis compoundOther PEG Derivatives
SolubilityHighVariable
ReactivityHigh (with aldehydes)Moderate
StabilityGoodVariable
Application in BioconjugationYesLimited

Q & A

Basic Research Questions

Q. What functional groups are present in Aminooxy-PEG3-NH-Boc, and how do they influence its reactivity in bioconjugation?

  • Answer : The compound contains three key functional groups:

  • Aminooxy group : Reacts with aldehyde or ketone groups to form stable oxime linkages under mild conditions (pH 4–6). Aniline can be used as a catalyst to accelerate this reaction .
  • Boc (tert-butyloxycarbonyl) group : Protects the primary amine (-NH2) during synthesis, which can be deprotected using trifluoroacetic acid (TFA) for subsequent coupling reactions .
  • PEG3 spacer : Enhances solubility and reduces steric hindrance in biomolecular conjugates .
    • Methodological Note : Optimize reaction pH (4–6) and include aniline (1–10 mM) to improve oxime formation kinetics.

Q. How is this compound synthesized, and what purification challenges arise due to its PEG backbone?

  • Answer : Synthesis typically involves sequential PEGylation and protection steps:

  • Step 1: Coupling a Boc-protected amine to a PEG3 backbone.
  • Step 2: Introducing the aminooxy group via carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) .
    • Challenges : The hydrophilic PEG backbone complicates purification via traditional silica chromatography. Use size-exclusion chromatography (SEC) or reverse-phase HPLC with C18 columns for separation .

Q. What are the primary applications of this compound in academic research?

  • Answer : Key applications include:

  • Bioconjugation : Site-specific labeling of glycoproteins or glycan-modified biomolecules via oxime ligation .
  • Solid-phase peptide synthesis : The Boc group allows controlled deprotection for sequential peptide assembly .
  • Nanoparticle functionalization : PEG spacers improve biocompatibility and stability in drug-delivery systems .

Advanced Research Questions

Q. How does the PEG chain length (e.g., PEG3 vs. PEG4) affect the efficiency of oxime ligation in biomolecular conjugates?

  • Answer : Longer PEG chains (e.g., PEG4) increase solubility but may reduce reaction efficiency due to steric hindrance. Comparative studies show PEG3 balances solubility and reactivity for small-molecule conjugates, while PEG4 is preferred for larger biomolecules (e.g., antibodies) .
  • Methodological Note : Use dynamic light scattering (DLS) to assess steric effects and adjust PEG length based on target molecule size.

Q. What experimental strategies mitigate instability issues during storage and handling of this compound?

  • Answer : The aminooxy group is highly reactive and moisture-sensitive. Recommended practices:

  • Storage : Aliquot and store at -20°C under inert gas (e.g., argon) to prevent hydrolysis .
  • Handling : Reconstitute in anhydrous DMSO or DMF immediately before use, and avoid freeze-thaw cycles .
    • Data Contradiction : Some studies report stability for weeks at -20°C, while others note degradation within days. This discrepancy may arise from residual moisture in solvents; use Karl Fischer titration to verify solvent dryness .

Q. How can researchers address discrepancies in conjugation efficiency when using this compound with different aldehyde-containing biomolecules?

  • Answer : Variability often stems from:

  • Aldehyde accessibility : For glycoproteins, use periodate oxidation to generate surface-exposed aldehydes .
  • pH optimization : Adjust reaction pH (4–6) based on the pKa of the target aldehyde.
  • Competing reactions : Add sodium cyanoborohydride to stabilize Schiff base intermediates in dynamic conjugates .
    • Methodological Note : Quantify conjugation efficiency via MALDI-TOF MS or fluorescence labeling (if a fluorophore is conjugated).

Q. What analytical techniques are critical for characterizing Boc-deprotection efficiency in this compound derivatives?

  • Answer :

  • TLC or HPLC : Monitor deprotection by tracking Boc group removal (retention time shifts) .
  • 1H NMR : Detect the disappearance of Boc-related tert-butyl peaks (~1.4 ppm) .
  • Mass spectrometry : Confirm molecular weight changes post-deprotection (e.g., loss of 100.12 Da for Boc) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Aminooxy-PEG3-NH-Boc
Reactant of Route 2
Aminooxy-PEG3-NH-Boc

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